Benzenepropanoicacid,-amino-2-bromo-,ethylester,(R)-
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Overview
Description
Benzenepropanoicacid,-amino-2-bromo-,ethylester,®- is an organic compound with a complex structure that includes a benzene ring, a propanoic acid group, an amino group, a bromine atom, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoicacid,-amino-2-bromo-,ethylester,®- typically involves multiple steps, including the bromination of aniline derivatives and subsequent esterification. One common method involves the reaction of a substrate with copper(II) bromide (CuBr2) in a solvent like tetrahydrofuran (THF) to produce bromoaniline . This intermediate can then undergo further reactions to introduce the ethyl ester group and other functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly solvents and catalysts, as well as efficient separation and purification techniques, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoicacid,-amino-2-bromo-,ethylester,®- can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in reactions such as bromination, nitration, and sulfonation.
Nucleophilic Substitution: The amino group can be involved in nucleophilic substitution reactions.
Esterification and Hydrolysis: The ethyl ester group can be formed through esterification and can be hydrolyzed back to the carboxylic acid.
Common Reagents and Conditions
Bromination: Typically involves bromine (Br2) and a catalyst like iron(III) bromide (FeBr3).
Esterification: Involves an alcohol (e.g., ethanol) and an acid catalyst (e.g., sulfuric acid).
Hydrolysis: Requires water and a base or acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, bromination of the benzene ring yields bromobenzene derivatives, while esterification produces ethyl esters.
Scientific Research Applications
Benzenepropanoicacid,-amino-2-bromo-,ethylester,®- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a starting material for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenepropanoicacid,-amino-2-bromo-,ethylester,®- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions. For example, the amino group can form hydrogen bonds, while the bromine atom can participate in halogen bonding .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-phenylpropanoate: Similar structure but lacks the amino and bromine groups.
Ethyl 2,3-dihydrocinnamate: Similar ester group but different substitution pattern on the benzene ring.
Uniqueness
Benzenepropanoicacid,-amino-2-bromo-,ethylester,®- is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the amino and bromine groups, along with the ethyl ester, allows for a wide range of chemical transformations and applications.
Properties
CAS No. |
275826-37-4 |
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Molecular Formula |
C11H14BrNO2 |
Molecular Weight |
272.14 g/mol |
IUPAC Name |
ethyl (3R)-3-amino-3-(2-bromophenyl)propanoate |
InChI |
InChI=1S/C11H14BrNO2/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12/h3-6,10H,2,7,13H2,1H3/t10-/m1/s1 |
InChI Key |
OPSIOBGQBWZULR-SNVBAGLBSA-N |
Isomeric SMILES |
CCOC(=O)C[C@H](C1=CC=CC=C1Br)N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1Br)N |
Origin of Product |
United States |
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